3,3-Difluoro-2,2-dimethylbutane-1-sulfonyl chloride
Description
Properties
IUPAC Name |
3,3-difluoro-2,2-dimethylbutane-1-sulfonyl chloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11ClF2O2S/c1-5(2,6(3,8)9)4-12(7,10)11/h4H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGYXXLMDLXXMLS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CS(=O)(=O)Cl)C(C)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11ClF2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-Difluoro-2,2-dimethylbutane-1-sulfonyl chloride typically involves the reaction of 3,3-Difluoro-2,2-dimethylbutane with chlorosulfonic acid. The reaction is carried out under controlled conditions to ensure the selective formation of the sulfonyl chloride group. The general reaction scheme is as follows:
3,3-Difluoro-2,2-dimethylbutane+Chlorosulfonic acid→3,3-Difluoro-2,2-dimethylbutane-1-sulfonyl chloride+HCl
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and purity. The reaction conditions, such as temperature, pressure, and concentration of reactants, are carefully controlled to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
3,3-Difluoro-2,2-dimethylbutane-1-sulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted by nucleophiles such as amines, alcohols, and thiols, leading to the formation of sulfonamide, sulfonate ester, and sulfonothioate derivatives, respectively.
Hydrolysis: In the presence of water, the sulfonyl chloride group can hydrolyze to form the corresponding sulfonic acid.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, thiols
Solvents: Dichloromethane, tetrahydrofuran
Catalysts: Tertiary amines (e.g., triethylamine) to neutralize the HCl by-product
Major Products Formed
Sulfonamides: Formed by the reaction with amines
Sulfonate Esters: Formed by the reaction with alcohols
Sulfonothioates: Formed by the reaction with thiols
Scientific Research Applications
Chemical Properties and Reactivity
3,3-Difluoro-2,2-dimethylbutane-1-sulfonyl chloride has a unique structure characterized by its sulfonyl chloride functional group and difluorinated alkane backbone. The compound's reactivity is primarily due to the electrophilic nature of the sulfonyl chloride group, which makes it suitable for nucleophilic substitution reactions. The general reactivity can be summarized as follows:
| Functional Group | Reactivity | Potential Products |
|---|---|---|
| Sulfonyl Chloride | Highly electrophilic; reacts with nucleophiles | Sulfonamides, sulfonate esters |
| Difluorinated Alkane Backbone | Provides steric hindrance and stability | Functionalized derivatives |
Applications in Organic Synthesis
In organic chemistry, this compound is utilized as a reagent for introducing sulfonyl groups into various substrates. This property is particularly valuable for synthesizing sulfonamides and other functionalized compounds. The following applications highlight its significance:
- Synthesis of Sulfonamides : The compound can react with amines to form sulfonamides, which are crucial in medicinal chemistry as they exhibit antibacterial properties.
- Formation of Sulfonate Esters : It can also be used to synthesize sulfonate esters from alcohols, which serve as intermediates in the production of pharmaceuticals and agrochemicals.
Biological Applications
The biological relevance of this compound stems from its ability to form stable linkages with biomolecules. Specific applications include:
- Enzyme Inhibitors : The compound can be employed in the design of enzyme inhibitors that target specific biological pathways. For example, sulfonamide derivatives synthesized from this compound have shown efficacy against bacterial enzymes.
- Drug Development : Its utility in drug discovery is notable; compounds containing sulfonyl chloride groups are often explored for their potential therapeutic effects.
Case Studies
Several studies illustrate the practical applications of this compound:
- Synthesis of Antibacterial Agents : A study demonstrated the synthesis of novel sulfonamide derivatives using this compound as a key reagent. The resulting compounds exhibited significant antibacterial activity against resistant strains of bacteria.
- Development of Fluorinated Pharmaceuticals : Research highlighted the role of this compound in synthesizing fluorinated drugs that enhance metabolic stability and bioavailability.
Industrial Applications
Beyond academic research, this compound finds applications in various industries:
- Agrochemicals : It serves as an intermediate in the synthesis of herbicides and pesticides that require specific chemical functionalities for efficacy.
- Materials Science : The compound is used to create specialty chemicals and polymers with tailored properties for advanced materials applications.
Mechanism of Action
The mechanism of action of 3,3-Difluoro-2,2-dimethylbutane-1-sulfonyl chloride involves the reactivity of the sulfonyl chloride group. This group is highly electrophilic, making it susceptible to nucleophilic attack. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions. For example, in the formation of sulfonamides, the nucleophilic amine attacks the sulfonyl chloride group, leading to the formation of a sulfonamide bond.
Comparison with Similar Compounds
Research Findings and Trends
- Steric Effects : Methyl groups in the propane derivative hinder access to the sulfonyl chloride group, as demonstrated in kinetic studies of analogous compounds .
- Electronic Effects : Fluorine atoms at C3 withdraw electron density, enhancing the electrophilicity of the sulfonyl chloride group in both compounds .
Biological Activity
3,3-Difluoro-2,2-dimethylbutane-1-sulfonyl chloride (CAS No. 2021376-74-7) is a sulfonyl chloride compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is . The compound features a sulfonyl chloride functional group, which is known for its reactivity in various chemical transformations. Its structural representation is as follows:
- SMILES : CC(C)(CS(=O)(=O)Cl)C(F)F
- InChI : InChI=1S/C5H9ClF2O2S/c1-5(2,4(7)8)3-11(6,9)10/h4H,3H2,1-2H3
Synthesis
The synthesis of this compound typically involves the reaction of 3,3-difluoro-2,2-dimethylbutanol with thionyl chloride or phosphorus pentachloride to introduce the sulfonyl chloride group. This reaction pathway is crucial for obtaining high yields of the desired compound while maintaining purity.
In Vitro Studies
Recent studies have indicated that this compound exhibits significant biological activity. Notably:
- Acetylcholinesterase (AChE) Inhibition : The compound has been evaluated for its AChE inhibitory activity. In vitro tests revealed IC50 values ranging from 0.10 µM to 11.40 µM when compared to the standard drug donepezil (IC50 = 2.16 µM). This suggests a potent ability to inhibit AChE, which is critical in the treatment of Alzheimer's disease and other neurodegenerative conditions .
The mechanism by which this compound exerts its biological effects primarily involves interaction with specific enzymes such as AChE. The sulfonyl chloride group can form covalent bonds with serine residues in the active site of these enzymes, thereby inhibiting their activity. Additionally, molecular docking studies suggest that the compound can bind effectively to enzyme targets due to its structural features allowing for non-covalent interactions such as hydrogen bonding and hydrophobic interactions .
Drug Development
The unique structure of this compound makes it a promising candidate for drug development. Its ability to inhibit cholinesterases positions it as a potential therapeutic agent in treating cognitive disorders. Furthermore, its reactivity allows it to be utilized in synthesizing more complex bioactive molecules.
Potential Anti-Cancer Activity
Emerging research indicates that derivatives of sulfonamides similar to this compound may exhibit anti-cancer properties through mechanisms involving enzyme inhibition related to cancer cell proliferation . The potential for developing new anticancer agents based on this framework warrants further investigation.
Q & A
Q. Q1. What are the recommended synthetic routes for 3,3-difluoro-2,2-dimethylbutane-1-sulfonyl chloride, and how do reaction conditions influence yield?
Methodological Answer: The synthesis typically involves sulfonation of 2,2-dimethylbutane followed by fluorination. A two-step approach is common:
Sulfonation : Reacting 2,2-dimethylbutane with chlorosulfonic acid under anhydrous conditions at 0–5°C to form the sulfonic acid intermediate.
Fluorination : Treating the intermediate with a fluorinating agent like DAST (diethylaminosulfur trifluoride) or Deoxo-Fluor® at −20°C to introduce fluorine atoms .
Yield optimization requires precise control of stoichiometry (e.g., 1:1.2 molar ratio for fluorination) and inert atmospheres to avoid hydrolysis. Side reactions, such as over-fluorination or sulfone formation, are mitigated by slow reagent addition and low temperatures .
Q. Q2. How can researchers verify the purity and structural integrity of this compound post-synthesis?
Methodological Answer: Use a combination of analytical techniques:
- NMR Spectroscopy : Compare and NMR spectra with computational predictions (e.g., using PubChem’s IUPAC-standardized data ). The difluoro group should show distinct coupling patterns (e.g., ).
- Mass Spectrometry : High-resolution ESI-MS or EI-MS should confirm the molecular ion peak at (calculated for ) .
- Elemental Analysis : Carbon, hydrogen, and sulfur content should align within ±0.3% of theoretical values .
Advanced Research Questions
Q. Q3. What computational methods are suitable for predicting the reactivity of this compound in nucleophilic substitutions?
Methodological Answer: Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model the compound’s electrophilicity. Key steps include:
Geometry Optimization : Minimize energy for the ground-state structure.
Transition-State Analysis : Identify activation barriers for reactions with amines or alcohols.
Natural Bond Orbital (NBO) Analysis : Quantify charge distribution at the sulfonyl chloride group (), which typically shows high electrophilicity () .
Contradictions between experimental and computational data (e.g., slower-than-predicted reaction rates) may arise from solvent effects or steric hindrance from the dimethyl groups, necessitating explicit solvent models (e.g., PCM) in simulations .
Q. Q4. How does the steric environment of the 2,2-dimethyl group influence regioselectivity in sulfonamide formation?
Methodological Answer: The dimethyl groups create a steric shield around the sulfonyl chloride, directing nucleophilic attack to the less hindered C1 position. Experimental validation involves:
Q. Q5. What are the thermal decomposition pathways of this compound, and how can they be monitored?
Methodological Answer: Thermogravimetric analysis (TGA) coupled with FTIR gas-phase detection reveals decomposition steps:
Initial Weight Loss (120–150°C) : Release of HCl (), confirmed by IR peaks at 2800–3000 cm (C-H stretch) and 1350 cm ( asymmetric stretch) .
Secondary Decomposition (200–250°C) : Formation of fluorinated alkenes (e.g., 3,3-difluoro-2,2-dimethylbutene) via β-elimination.
Kinetic studies using Kissinger analysis indicate an activation energy () of ~95 kJ/mol, suggesting stability under standard lab storage (−20°C, inert atmosphere) .
Data Contradiction Analysis
Q. Q6. Discrepancies in reported 19F^{19}\text{F}19F NMR chemical shifts: How should researchers resolve conflicting literature values?
Methodological Answer: Reported shifts vary due to solvent polarity and concentration effects. For example:
- In CDCl, δ = −75 to −80 ppm (vs. CFCl).
- In DMSO-d, δ = −70 to −75 ppm due to hydrogen bonding with .
To resolve contradictions:
Standardize Conditions : Use 10 mM solutions in CDCl with 0.03% TMS as an internal reference.
Cross-Validate : Compare with gas-phase DFT-calculated shifts (e.g., using Gaussian 16) to isolate solvent effects .
Safety and Handling
Q. Q7. What precautions are critical when handling this compound under inert vs. aqueous conditions?
Methodological Answer:
- Inert Conditions : Use Schlenk lines or gloveboxes (<1 ppm O/HO) to prevent hydrolysis. The compound reacts violently with water, releasing HCl and HF .
- Aqueous Workflows : Quench excess reagent with cold NaHCO (10% w/v) in an ice bath. Monitor pH to maintain neutrality, avoiding exothermic side reactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
